Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate
Description
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an eight-membered cyclooctane ring fused with a pyridine moiety. The structure includes a ketone group at position 2 and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 2-oxo-5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)10-8-9-6-4-2-3-5-7-11(9)14-12(10)15/h8H,2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMASKYTPYHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCCCC2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate (CAS Number: 243988-47-8) is a complex organic compound with potential biological activity. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 235.28 g/mol. The compound features a bicyclic structure that may contribute to its biological activity.
Synthesis
The synthesis of this compound has been explored through various methods. One notable approach involves multi-step reactions that yield the compound in significant quantities. This includes the use of specific reagents and conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance:
- A study demonstrated that certain derivatives possess broad-spectrum antibacterial properties against various bacterial strains. The most potent compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer potential . In vitro studies have shown that certain analogs can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | MCF-7 | 20 | |
| Compound C | A549 (lung cancer) | 25 |
These findings suggest that modifications to the core structure may enhance anticancer activity.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as protein synthesis or DNA replication in target cells .
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions significantly enhanced activity.
- Anticancer Screening : In a series of experiments on various cancer cell lines (including MCF-7 and A549), certain derivatives exhibited promising results in inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethyl 3-cyano-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-4-carboxylate (11d)
- Structural Differences: The target compound has a methyl ester at position 3, whereas 11d features an ethyl ester at position 4 and a cyano group at position 3 . Both share the octahydrocycloocta[b]pyridine core but differ in substituent electronic effects.
- Synthesis Yield: Compound 11d is synthesized in 75% yield via a reported procedure involving cyclization precursors .
- Pharmacological Relevance :
Ethyl 6-benzyl-1,2,3,4,5,6,7,8-octahydro-4-oxo-2-thioxopyrido[4,3-d]pyrimidine-3-acetate
- Core Heterocycle :
- The benzyl substituent at position 6 introduces steric bulk, which may hinder membrane permeability compared to the unsubstituted target compound .
Methyl 2,4,7-trioxo-1,3-dipropyl-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (35b)
- Heterocyclic Framework :
- Substituent Effects :
Comparative Data Table
Key Research Findings
- Ester Group Impact : Methyl esters (target compound) generally exhibit lower lipophilicity than ethyl or propyl esters (11d, 35b), which may improve aqueous solubility and pharmacokinetics .
- Pharmacological Gaps : While derivatives like 11d are explicitly linked to antitubercular research, direct activity data for the target compound remain unreported, highlighting a need for further evaluation .
Preparation Methods
Method Overview
A key synthetic route involves the cyclization of cyclooctanone derivatives under a nitrogen atmosphere to build the octahydro-cycloocta[b]pyridine core structure. This method typically proceeds via condensation reactions with appropriate nitrogen-containing reagents to form the bicyclic pyridone ring system.
Detailed Procedure
- Under nitrogen gas atmosphere, cyclooctanone is reacted with suitable amine or amide precursors.
- The reaction conditions favor the formation of a bicyclic intermediate, which upon further oxidation or rearrangement yields the 2-oxo-octahydro-cycloocta[b]pyridine scaffold.
- Subsequent esterification with methanol or methylating agents produces the methyl carboxylate group at the 3-position.
Research Findings
- This approach is described in patent literature (e.g., CA2572208C), highlighting the controlled atmosphere and stepwise buildup of the bicyclic system as crucial for high yields and purity.
- The nitrogen atmosphere prevents oxidation side reactions and stabilizes intermediates.
Hydrogenation of Isoindole or Isoindolinone Precursors
Method Overview
Hydrogenation of bicyclic isoindole or isoindolinone precursors is an effective strategy to obtain the octahydro-cycloocta[b]pyridine framework with the desired stereochemistry.
Detailed Procedure
- Starting from isoindole or isoindolinone derivatives, catalytic hydrogenation (e.g., using Pd/C or Pt catalysts) under controlled pressure and temperature leads to saturation of the bicyclic ring system.
- This method allows selective reduction of double bonds while preserving the lactam and ester functionalities.
- The process yields cis-fused octahydro derivatives with high stereochemical control.
Research Findings
- Literature reviews on [c]-fused bicyclic proline analogues emphasize hydrogenation as a reliable method to access octahydroisoindole-1-carboxylic acid derivatives, structurally related to the target compound.
- The stereochemical outcome is influenced by the catalyst choice and reaction conditions, which can be optimized to favor the desired cis-fused ring junction.
Cycloaddition Reactions (Diels-Alder and Formal [4+2] Cycloadditions)
Method Overview
Cycloaddition reactions, particularly Diels-Alder and formal [4+2] cycloadditions, are used to construct the bicyclic core efficiently by forming multiple bonds in a single step.
Detailed Procedure
- Dienophiles such as cyclooctenone derivatives react with dienes or nitrogen-containing dipolarophiles under catalytic conditions.
- Zn(II)-catalyzed formal [4+2] cycloadditions have been reported to generate fused bicyclic systems related to the cycloocta[b]pyridine skeleton.
- These reactions proceed through concerted or stepwise mechanisms, often yielding high regio- and stereoselectivity.
Research Findings
- Zn(II)-catalyzed cycloadditions of indoles with cyclic diaza-dienes produce polycyclic fused indoline scaffolds, demonstrating the feasibility of forming complex bicyclic systems similar to methyl 2-oxo-octahydro-cycloocta[b]pyridine-3-carboxylate.
- Seven- and eight-membered cyclic dienes provide better yields and functional group tolerance, indicating the method's adaptability for octahydro-cycloocta frameworks.
- These cycloadditions allow for the incorporation of various substituents, enhancing the compound's chemical diversity.
Radical Cyclization and C–H Activation Strategies
Method Overview
Intramolecular radical cyclizations and C–H bond activation adjacent to nitrogen atoms in bicyclic pyrrolidines offer alternative routes to the octahydro-cycloocta[b]pyridine core.
Detailed Procedure
- Radical initiators or transition metal catalysts induce cyclization of suitably functionalized precursors.
- These methods enable the formation of cis-fused bicyclic systems by selective activation and cyclization steps.
- The approach is often combined with subsequent functional group modifications to install the 2-oxo and methyl carboxylate functionalities.
Research Findings
- Reviews on bicyclic proline analogues report that radical cyclizations of α-(phenylthio)glycine derivatives and C–H activation strategies are effective in constructing cis-fused bicyclic lactams.
- These methods provide stereochemical control and can be tuned for different ring sizes, including eight-membered systems.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
